Cas no 61392-01-6 (Acetamide, N-pentyl-N-2-propenyl-)

Acetamide, N-pentyl-N-2-propenyl- structure
61392-01-6 structure
Product Name:Acetamide, N-pentyl-N-2-propenyl-
CAS No:61392-01-6
MF:C10H19NO
MW:169.263962984085
CID:481087
PubChem ID:12307063
Update Time:2025-04-19

Acetamide, N-pentyl-N-2-propenyl- Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-pentyl-N-2-propenyl-
    • N-pentyl-N-prop-2-enylacetamide
    • 61392-01-6
    • DTXSID50486835
    • Inchi: 1S/C10H19NO/c1-4-6-7-9-11(8-5-2)10(3)12/h5H,2,4,6-9H2,1,3H3
    • InChI Key: DEYYPXXARWZPMJ-UHFFFAOYSA-N
    • SMILES: O=C(C)N(CC=C)CCCCC

Computed Properties

  • Exact Mass: 169.14677
  • Monoisotopic Mass: 169.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • PSA: 20.31
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